Piperaquine

Antimalarial Drug Resistance In Vitro Pharmacology

Select Piperaquine for its unique bisquinoline pharmacophore retaining potency against chloroquine-resistant P. falciparum (IC50 9.8–217.3 nM). Its 22-day terminal half-life enables once-daily 3-day DHA-piperaquine regimens with >98% cure rates and ~20-day post-treatment prophylaxis—substantially longer than lumefantrine (3–6 days). Unlike chloroquine, piperaquine resistance is driven by distinct pfcrt G367C/plasmepsin II-III CNV mechanisms, making it suitable for triple ACT (TACT) development. Note: oral bioavailability doubles with high-fat meals, requiring fasted dosing protocols. Ideal for IPTp, MDA, and resistance-management formulation programs.

Molecular Formula C29H32Cl2N6
Molecular Weight 535.5 g/mol
CAS No. 4085-31-8
Cat. No. B010710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperaquine
CAS4085-31-8
Synonyms1,3-bis[1-(7-chloro-4-quinolyl)-4'-piperazinyl]propane tetraphosphate tetrahydrate; Piperaquine phosphate CP2000; PIRERAQUINE PHOSPHATE; 4,4'-(1,3-Propanediydi-4,1-piper-azinediyl)bis[7-chloroquinoline]; 4,4'-(trimethylenedi-4,1-piperazinediyl)bis(7-c
Molecular FormulaC29H32Cl2N6
Molecular Weight535.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
InChIInChI=1S/C29H32Cl2N6/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29/h2-9,20-21H,1,10-19H2
InChIKeyUCRHFBCYFMIWHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Piperaquine (CAS 4085-31-8): Procurement-Ready Overview of a Long-Acting Bisquinoline Antimalarial


Piperaquine (CAS 4085-31-8) is a bisquinoline 4-aminoquinoline antimalarial agent structurally related to chloroquine, originally synthesized in the 1960s and extensively used in China for malaria prophylaxis and treatment [1]. It is a highly lipophilic compound that exhibits potent in vitro activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum isolates, with reported IC50 values ranging from 9.8 nM to 217.3 nM across 280 clinical isolates [2]. Piperaquine is characterized by a large volume of distribution (103–716 L/kg) and an exceptionally long terminal elimination half-life of approximately 22 days in adults and 20 days in children, which provides extended post-treatment prophylactic protection [3].

Why Piperaquine Cannot Be Readily Substituted by Other 4-Aminoquinolines or ACT Partner Drugs


Despite belonging to the 4-aminoquinoline class alongside chloroquine and amodiaquine, piperaquine exhibits distinct molecular and pharmacokinetic properties that preclude generic substitution. Its bisquinoline scaffold confers a unique pharmacophore that retains potent activity against chloroquine-resistant P. falciparum, a trait not shared by chloroquine or amodiaquine [1]. Pharmacokinetically, piperaquine's terminal elimination half-life of approximately 22 days is substantially longer than that of lumefantrine (3–6 days) and mefloquine (14–21 days), which directly impacts dosing frequency and post-treatment chemoprophylactic duration [2]. Furthermore, piperaquine resistance is driven by a distinct set of genetic determinants, primarily pfcrt mutations including the G367C substitution and plasmepsin II/III copy number variation, which differ mechanistically from chloroquine resistance pathways [3]. These structural, pharmacokinetic, and resistance-profile differentiations necessitate compound-specific procurement and formulation strategies.

Quantitative Differentiation of Piperaquine: Head-to-Head and Cross-Study Comparative Evidence


Piperaquine Exhibits Superior In Vitro Potency Against Chloroquine-Resistant P. falciparum Relative to Chloroquine

In a study of 20 P. falciparum isolates from Cambodia, the median IC50 of piperaquine against chloroquine-resistant isolates was 10.8 nM (range: 4.4–46.9 nM), whereas chloroquine exhibited a median IC50 of 30.2 nM (range: 6.4–97.1 nM) [1]. This represents a 2.8-fold higher potency for piperaquine against chloroquine-resistant parasites.

Antimalarial Drug Resistance In Vitro Pharmacology

Piperaquine Demonstrates Comparable Potency to Amodiaquine in Contemporary African P. falciparum Clinical Isolates

In an analysis of P. falciparum clinical isolates from children and adults in Uganda (2019), the median IC50 for piperaquine was 4.1 nM (IQR: 2.8–7.2 nM) [1]. In the same study, amodiaquine exhibited a median IC50 of 2.2 nM (IQR: 1.4–3.3 nM), and lumefantrine a median IC50 of 2.8 nM (IQR: 1.5–7.1 nM).

Antimalarial Drug Susceptibility Ex Vivo Assay

Piperaquine's Terminal Elimination Half-Life Exceeds That of Lumefantrine and Mefloquine by Substantial Margins

Piperaquine exhibits a terminal elimination half-life of 22 days in adults and 20 days in children [1]. In comparative population pharmacokinetic modeling, piperaquine required a two-compartment model to adequately describe its disposition, whereas lumefantrine, artemether, and mefloquine were adequately described by one-compartment models, reflecting piperaquine's extensive tissue distribution [2]. The modeled lumefantrine kinetics showed that target day 7 concentrations may not be achieved in a substantial proportion of patients, a limitation not observed with piperaquine.

Pharmacokinetics Drug Development Combination Therapy

Piperaquine-Induced QTc Prolongation Is Comparable to Artemether-Lumefantrine and Does Not Increase Torsades de Pointes Risk

In a head-to-head clinical electrocardiographic study of 89 falciparum malaria patients, treatment with dihydroartemisinin-piperaquine (DP), artemisinin-piperaquine (AP), and artemether-lumefantrine (AL) all resulted in QTc prolongation, but with no significant difference in the incidence of prolongation between the three groups [1]. A separate placebo-controlled study in healthy volunteers (n=287) reported mean maximum QTcF increases of 21.0 ms (95% CI: 15.7–26.4) for DP in fasted condition and 9.9 ms (95% CI: 6.8–12.9) for AL [2].

Cardiac Safety QT Interval Drug Safety

Piperaquine Resistance Is Driven by Distinct pfcrt Mutations (G367C) That Re-Sensitize Parasites to Chloroquine

A genetic cross study (2024) demonstrated that inheritance of the KH004 pfcrt allele containing the G367C substitution is required for reduced piperaquine sensitivity in P. falciparum, whereas copy number variation in plasmepsin II/III (pm2/3) further decreases susceptibility but does not confer resistance in the absence of pfcrt mutations [1]. Notably, parasites resistant to the novel triaminopyrimidine ZY19489 via PfCRT mutation become hypersusceptible to piperaquine, and ZY19489 can block mutant PfCRT-mediated efflux of piperaquine, creating an "evolutionary trap" whereby resistance to one agent restores susceptibility to piperaquine [2].

Drug Resistance Molecular Mechanism PfCRT

Triple Combination Therapy with Dihydroartemisinin-Piperaquine Plus Chloroquine Delays Recrudescence by 2.1-Fold in Murine Malaria Model

In a murine malaria model using Plasmodium berghei ANKA, the addition of chloroquine to dihydroartemisinin-piperaquine (DHA/PQ/CQ) significantly reduced parasite clearance time (4.75 ± 0.3 vs. 5.5 ± 0.3 days, P < 0.05) and delayed recrudescence time (28.5 ± 1.04 vs. 13.3 ± 0.48 days, P < 0.01) compared to DHA/PQ alone [1]. The triple combination extended mean survival time from 26.7 ± 0.48 days to 34.5 ± 1.04 days (P < 0.05).

Combination Therapy Triple ACT Drug Resistance

High-Value Application Scenarios for Piperaquine Informed by Quantitative Differentiation Evidence


Fixed-Dose Combination with Dihydroartemisinin for Once-Daily Dosing in ACT Regimens

Piperaquine's 22-day terminal half-life enables once-daily dosing over three days when co-formulated with dihydroartemisinin, a regimen that achieves >98% cure rates in Asian and African clinical studies [1]. This extended half-life provides approximately 20 days of post-treatment chemoprophylaxis, reducing early reinfection risk compared to lumefantrine-based combinations (3–6 day half-life) [2]. Procurement decisions for ACT partner drugs should prioritize piperaquine in regions where patient adherence to twice-daily regimens is challenging.

Intermittent Preventive Treatment (IPT) in Pregnancy and Mass Drug Administration Campaigns

The prolonged prophylactic window conferred by piperaquine's 22-day half-life makes it an ideal candidate for intermittent preventive treatment in pregnancy (IPTp) and mass drug administration (MDA) campaigns in malaria-endemic regions [1]. Dihydroartemisinin-piperaquine is being evaluated for IPTp, with the extended protection offering a distinct advantage over shorter-acting alternatives such as sulfadoxine-pyrimethamine or amodiaquine [2]. Formulators should consider pediatric-friendly dosage forms given the shorter half-life (14 days) and higher clearance in children, which may necessitate weight-adjusted dosing strategies.

Partner Drug for Next-Generation Triple ACTs to Mitigate Artemisinin Resistance

The murine model evidence demonstrating that addition of chloroquine to DHA-piperaquine delays recrudescence by 2.1-fold and extends survival by 1.3-fold supports the development of triple artemisinin-based combination therapies (TACTs) incorporating piperaquine [1]. This repositioning strategy leverages piperaquine's distinct pfcrt G367C resistance mechanism, which does not exhibit cross-resistance with chloroquine and may even restore chloroquine susceptibility in piperaquine-resistant parasites [2]. Pharmaceutical developers should consider fixed-dose triple combinations (e.g., artemisinin + piperaquine + chloroquine or atovaquone) for patent extension and resistance management.

High-Fat Meal Formulation Considerations and Cardiac Safety Monitoring

Piperaquine's oral bioavailability doubles with high-fat meals, increasing QTcF prolongation from 21.0 ms (fasted) to 46.0 ms (high-fat meal) [1]. This pronounced food effect necessitates strict fasting administration protocols in clinical use, which is opposite to lumefantrine's requirement for fat co-administration. Formulation scientists should explore lipid-based drug delivery systems that mitigate this food effect while maintaining adequate bioavailability. Cardiac safety monitoring protocols for clinical trials should include baseline and post-dose ECG assessments, with particular attention to patients receiving concomitant QT-prolonging agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperaquine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.